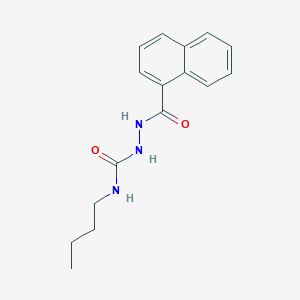
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a naphthoyl group attached to a hydrazinecarboxamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 1-naphthoyl chloride with N-butylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarboxamide derivatives.
科学的研究の応用
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can be compared with other similar compounds, such as:
N-butyl-2-(1-naphthoyl)hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-butyl-2-(1-naphthoyl)hydrazinecarbothioamide: Contains a thiocarboxamide group instead of a carboxamide group.
N-butyl-2-(1-naphthoyl)hydrazinecarboxaldehyde: Features an aldehyde group instead of a carboxamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34g/mol |
IUPAC名 |
1-butyl-3-(naphthalene-1-carbonylamino)urea |
InChI |
InChI=1S/C16H19N3O2/c1-2-3-11-17-16(21)19-18-15(20)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,18,20)(H2,17,19,21) |
InChIキー |
OLPSAERDRXOHCD-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NNC(=O)C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CCCCNC(=O)NNC(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


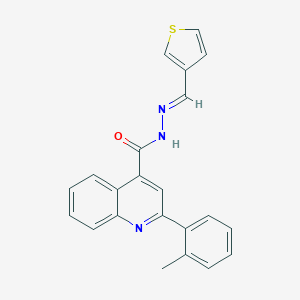
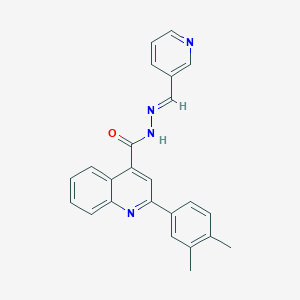
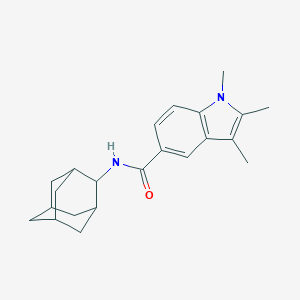
![N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B445886.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B445887.png)
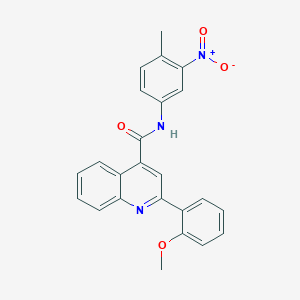
![N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)
![1-[(3-Chloro-6-fluoro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B445893.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(pentafluorobenzylidene)furan-2-carbohydrazide](/img/structure/B445895.png)
![5-[(2-nitrophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B445896.png)
![3-chloro-6-ethyl-N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445897.png)
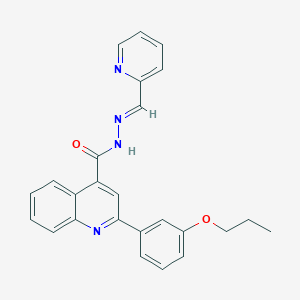

![2-(4-tert-butylphenoxy)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445901.png)
